N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide
Description
N-{2-[(Propan-2-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative characterized by a cyclopropane ring fused to a carboxamide group, which is further linked to an ethylamine chain bearing an isopropylamino substituent. Cyclopropane derivatives are notable for their strained ring structure, which confers unique reactivity and conformational rigidity.
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-[2-(propan-2-ylamino)ethyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-5-6-11-9(12)8-3-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
SBNBPPCTJGFCPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCNC(=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic route to prepare N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide involves several steps. One common method starts with the reaction of cyclopropanecarboxylic acid with 2-amino-2-methylpropan-1-ol (isopropylamine). The resulting intermediate undergoes cyclization to form the desired compound.
Reaction Conditions::- Cyc
Biological Activity
N-{2-[(propan-2-yl)amino]ethyl}cyclopropanecarboxamide, also known by its CAS number 2137765-55-8, is a cyclopropyl amide derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on specific biological pathways, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C10H20N2O |
| Molecular Weight | 184.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2137765-55-8 |
The primary mechanism of action for this compound involves its interaction with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme critical in the biosynthesis of nicotinamide adenine dinucleotide (NAD). NAD is essential for cellular metabolism and signaling, and modulation of NAMPT activity can influence various cellular processes including apoptosis and energy metabolism .
Biological Pathways Affected
- Inhibition of NAMPT :
- Cancer Treatment :
-
Anti-inflammatory Effects :
- There is emerging evidence suggesting that NAMPT inhibitors could also play a role in reducing inflammation, which is a contributing factor in many chronic diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Tumor Growth Inhibition :
- Cellular Metabolism Studies :
-
Inflammatory Disease Models :
- Inflammation-related studies have highlighted the potential use of NAMPT inhibitors in treating conditions such as osteoporosis and irritable bowel syndrome, where modulation of NAD levels can influence disease progression.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Complexity: The target compound features a simpler aliphatic chain (isopropylaminoethyl) compared to VU03’s bromobenzimidazole-piperidine group or ’s halogenated alkenyl and diphenyl substituents .
- Aromatic vs. Aliphatic Groups : Compounds like N-[2-(1H-indol-3-yl)ethyl]cyclopropanecarboxamide incorporate aromatic indole moieties, which may enhance π-π stacking interactions in biological systems compared to the target’s aliphatic chain .
Physicochemical Properties (Inferred)
While explicit data (e.g., solubility, logP) are unavailable in the evidence, structural trends suggest:
- Lipophilicity : The target compound’s isopropyl group may confer moderate lipophilicity, whereas halogenated derivatives (e.g., ’s chloro-trifluoropropyl compound) are likely more lipophilic .
- Steric Effects : Bulky substituents in VU03 or ’s compound may hinder membrane permeability compared to the target’s compact structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
